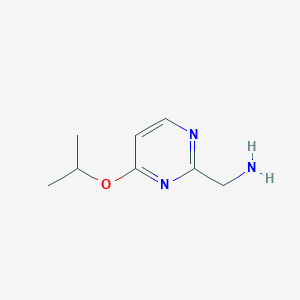

(4-Isopropoxypyrimidin-2-YL)methanamine

Description

Properties

Molecular Formula |

C8H13N3O |

|---|---|

Molecular Weight |

167.21 g/mol |

IUPAC Name |

(4-propan-2-yloxypyrimidin-2-yl)methanamine |

InChI |

InChI=1S/C8H13N3O/c1-6(2)12-8-3-4-10-7(5-9)11-8/h3-4,6H,5,9H2,1-2H3 |

InChI Key |

PDXFKTCHYFLJSE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=NC(=NC=C1)CN |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Research

(4-Isopropoxypyrimidin-2-YL)methanamine is primarily utilized in the development of new pharmaceutical agents. Its structural characteristics allow it to act as a scaffold for synthesizing compounds that target various biological pathways. Notably, it has been explored for:

- Antituberculosis Agents : The compound has been part of virtual screening efforts aimed at identifying new agents effective against Mycobacterium tuberculosis, showcasing its potential in combating infectious diseases .

- Kinase Inhibitors : It has been involved in the synthesis of selective kinase inhibitors, which are crucial for treating various cancers and other diseases by modulating signaling pathways .

Research indicates that (4-Isopropoxypyrimidin-2-YL)methanamine may exhibit significant biological activity:

- CNS Activity : Preliminary studies suggest that derivatives of this compound may influence central nervous system functions, potentially leading to therapeutic applications in neuropsychiatric disorders .

- Inhibitory Effects : The compound has been associated with inhibitory effects on specific biological targets, making it a candidate for further investigation in drug development .

Synthetic Methodologies

The compound serves as an important intermediate in organic synthesis:

- Synthesis of Pyrimidine Derivatives : It can be utilized in the synthesis of various pyrimidine derivatives through nucleophilic substitution reactions and coupling reactions, expanding the library of biologically active compounds .

- Peptide Synthesis : As a building block, it plays a role in the synthesis of peptides and other complex organic molecules, often employed in medicinal chemistry .

Case Study 1: Antituberculosis Research

A study focused on the synthesis of novel pyrimidine derivatives revealed that (4-Isopropoxypyrimidin-2-YL)methanamine derivatives showed promising activity against Mycobacterium tuberculosis. The research involved structure-activity relationship (SAR) studies that indicated modifications to the pyrimidine core could enhance antimicrobial properties .

Case Study 2: Kinase Inhibitor Development

Another significant application involved the development of BMPR2-selective kinase inhibitors using (4-Isopropoxypyrimidin-2-YL)methanamine as a key intermediate. The study demonstrated how variations in substituents influenced potency and selectivity against cancer cell lines, highlighting its utility in targeted cancer therapies .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key structural analogs differ in the substituents at positions 2 and 4 of the pyrimidine ring. These variations significantly influence solubility, lipophilicity, and synthetic accessibility:

Notes:

Comparison with Heterocyclic Methanamine Derivatives

Other methanamine-attached heterocycles highlight broader trends:

- [4-(2-Methylphenoxy)pyridin-2-yl]methanamine: Incorporates a phenoxy group, enhancing aromatic interactions in receptor binding .

Preparation Methods

General Synthetic Strategy

The synthesis of (4-Isopropoxypyrimidin-2-yl)methanamine generally involves:

- Construction or derivatization of a pyrimidine ring bearing suitable leaving groups or reactive functionalities at positions 2 and 4.

- Introduction of the isopropoxy group at the 4-position via nucleophilic substitution.

- Installation of the methanamine group at the 2-position through reductive amination or nucleophilic displacement.

This approach is consistent with broader pyrimidine chemistry, where substitution patterns are controlled by the nature of halogen or other leaving groups and the reaction conditions.

Preparation of 4-Isopropoxypyrimidine Intermediates

A key step is the synthesis of 4-isopropoxypyrimidine derivatives, which serve as precursors for further functionalization at the 2-position.

Nucleophilic Substitution of Halogenated Pyrimidines : Starting from 2,4,6-trihalogenopyrimidines or 2,4-dihalopyrimidines, the 4-position halogen can be selectively substituted by isopropoxide ions under basic conditions to yield 4-isopropoxypyrimidines. This method is supported by literature on halopyrimidine chemistry where alkoxides displace halogens at activated positions.

Example Reaction Conditions : Reaction of 2,4,6-trihalogenopyrimidine with isopropanol in the presence of a base like sodium hydride or potassium tert-butoxide at controlled temperatures (0 °C to room temperature) under inert atmosphere (nitrogen) leads to selective substitution at the 4-position.

Introduction of Methanamine Group at 2-Position

The methanamine group at the 2-position can be introduced via reductive amination or nucleophilic substitution, depending on the nature of the starting material.

Reductive Amination of 2-Formylpyrimidines : A common approach involves the conversion of 2-formyl-4-isopropoxypyrimidine to the corresponding 2-(methanamine) derivative by reductive amination with ammonia or primary amines using reducing agents such as sodium cyanoborohydride (NaBH3CN) in alcoholic solvents (e.g., methanol).

Nucleophilic Substitution of 2-Halopyrimidines : Alternatively, 2-chloropyrimidines or 2-bromopyrimidines bearing a 4-isopropoxy substituent can be reacted with ammonia or amine nucleophiles to substitute the halogen with a methanamine group. This reaction typically requires elevated temperatures and polar aprotic solvents like dimethylformamide (DMF).

Use of Metal Salts to Scavenge Cyanide : In reductive amination processes involving cyanohydrins or cyanide intermediates, metal salts such as iron(II) sulfate (FeSO4·7H2O) are added to complex and remove cyanide ions, improving safety and yield.

Representative Synthetic Route Summary

Detailed Experimental Example

A related preparation of 5-isopropoxypicolinonitrile and its conversion to aminopyrimidine derivatives provides insight into analogous methods:

Sodium hydride is added to dimethylformamide at 0 °C under nitrogen, followed by 5-fluoropicolinonitrile addition. The mixture is stirred at room temperature for several hours to yield 5-isopropoxypicolinonitrile after extraction and purification.

Subsequent reactions with amines and thiourea derivatives under mild conditions afford aminopyrimidine analogues with isopropoxy substitution.

This example demonstrates the utility of alkoxide nucleophiles for introducing isopropoxy groups and reductive amination for methanamine installation.

Summary and Research Findings

The preparation of (4-Isopropoxypyrimidin-2-yl)methanamine involves multi-step synthesis starting from halogenated pyrimidines or pyrimidine aldehydes.

Selective nucleophilic substitution with isopropoxide introduces the 4-isopropoxy substituent efficiently.

The methanamine group at the 2-position is introduced predominantly via reductive amination using sodium cyanoborohydride under controlled conditions.

Metal salts such as iron(II) sulfate are used to complex cyanide ions, enhancing reaction safety and yield.

These methods are supported by patent literature and peer-reviewed research, demonstrating moderate to good yields and high purity of the final compound.

Q & A

Q. What computational tools predict the compound’s toxicological profile early in development?

- Methodological Answer : Use QSAR models (e.g., ProTox-II, Derek Nexus) to flag potential hepatotoxicity or mutagenicity. For (4-Isopropoxypyrimidin-2-YL)methanamine, structural alerts include the primary amine (risk of reactive metabolite formation). Validate with Ames tests or zebrafish embryo assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.